

Spectroscopic Profile of 1,2-Diethoxyethane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2-diethoxyethane** (CAS No. 629-14-1), a common solvent and reagent in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for compound identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **1,2-diethoxyethane** are presented below.

¹H NMR Data

The ¹H NMR spectrum of **1,2-diethoxyethane** shows two distinct signals corresponding to the two different types of protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.54	S	4H	-OCH ₂ CH ₂ O-
3.584	q	4H	-OCH ₂ CH ₃
1.219	t	6H	-OCH ₂ CH ₃



s = singlet, t = triplet, q = quartet

¹³C NMR Data

The ¹³C NMR spectrum of **1,2-diethoxyethane** displays three signals, consistent with the three unique carbon environments in the structure.

Chemical Shift (ppm)	Assignment
70.4	-OCH ₂ CH ₂ O-
66.6	-OCH₂CH₃
15.3	-OCH₂CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,2-diethoxyethane** is characterized by the prominent C-O stretching vibrations typical of ethers.

Wavenumber (cm⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretching (alkane)
1120 - 1085	Strong	C-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1,2-diethoxyethane** exhibits a molecular ion peak and several characteristic fragment ions.



m/z	Relative Intensity (%)	Possible Fragment
118	~5	[M] ⁺ (Molecular Ion)
59	100	[CH3CH2OCH2]+
45	~60	[CH ₃ CH ₂ O] ⁺
31	~50	[CH ₂ OH] ⁺
29	~40	[CH ₃ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: A solution of 1,2-diethoxyethane was prepared by dissolving approximately 0.04 mL of the neat liquid in 0.5 mL of deuterated chloroform (CDCl₃).[1]
 Tetramethylsilane (TMS) was used as an internal standard.
- ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a Varian A-60 spectrometer operating at a frequency of 89.56 MHz.[1]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired on a Varian spectrometer at a frequency of 25.16 MHz.[2]

Infrared Spectroscopy

- Sample Preparation: The IR spectrum was obtained from a thin film of neat liquid 1,2diethoxyethane.
- Instrumentation: A gas-phase spectrum was recorded by the National Institute of Standards and Technology (NIST). An Attenuated Total Reflectance (ATR) IR spectrum was also reported by Sigma-Aldrich.[3]

Mass Spectrometry

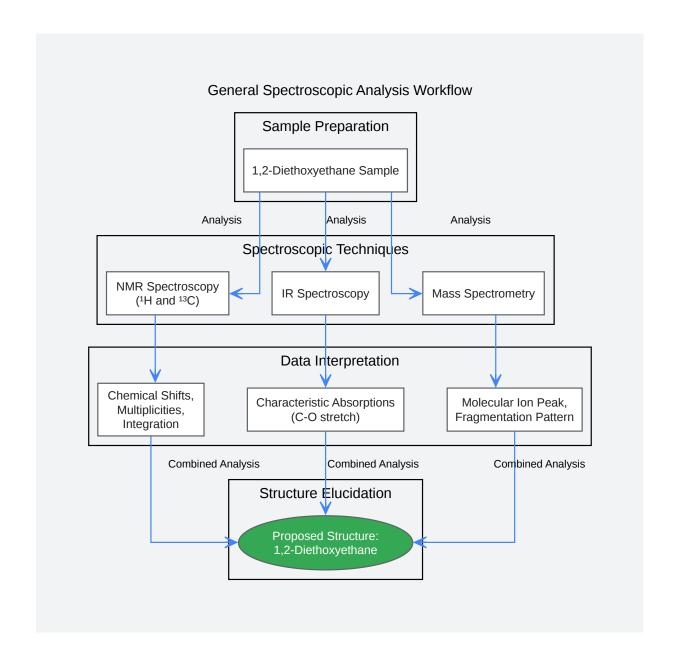


- Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer.
- Ionization: Electron Ionization (EI) was used as the ionization method.[3]
- Mass Analyzer: A Hitachi M-80 mass spectrometer was used to separate the ions by their mass-to-charge ratio.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural elucidation of **1,2-diethoxyethane**.

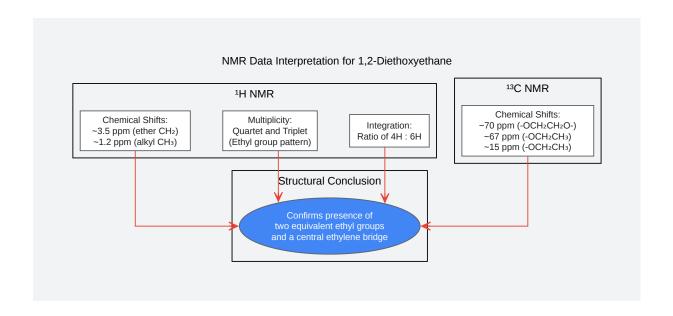




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Caption: A flowchart of the general workflow for spectroscopic analysis.





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Caption: Logic diagram for NMR-based structural confirmation.

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